molecular formula C28H22ClN5O2S B15039188 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide CAS No. 303105-50-2

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B15039188
CAS No.: 303105-50-2
M. Wt: 528.0 g/mol
InChI Key: XVZKVHZLBQEPSW-OKCVXOCRSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl and methylphenyl groups, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and substituted phenyl compounds under controlled conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Condensation Reaction: The final step involves a condensation reaction between the triazole-sulfanyl intermediate and 2-hydroxynaphthaldehyde in the presence of an acid catalyst to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, hydrazine derivatives.

    Substitution Products: Halogenated, alkylated, or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with biological targets such as enzymes and receptors. The triazole ring and hydrazide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The molecular pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Hydrazide Derivatives: Compounds with hydrazide moieties but different aromatic groups.

    Sulfanyl Compounds: Compounds with sulfanyl groups but different core structures.

Uniqueness

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of a triazole ring, sulfanyl group, and hydrazide moiety, which collectively contribute to its distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

303105-50-2

Molecular Formula

C28H22ClN5O2S

Molecular Weight

528.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C28H22ClN5O2S/c1-18-6-13-22(14-7-18)34-27(20-8-11-21(29)12-9-20)32-33-28(34)37-17-26(36)31-30-16-24-23-5-3-2-4-19(23)10-15-25(24)35/h2-16,35H,17H2,1H3,(H,31,36)/b30-16+

InChI Key

XVZKVHZLBQEPSW-OKCVXOCRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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